

Application Note and Protocol: Sphingosine Kinase Activity Assay Using NBD-Sphingosine

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Compound of Interest

Compound Name: NBD Sphingosine

Cat. No.: B3026259

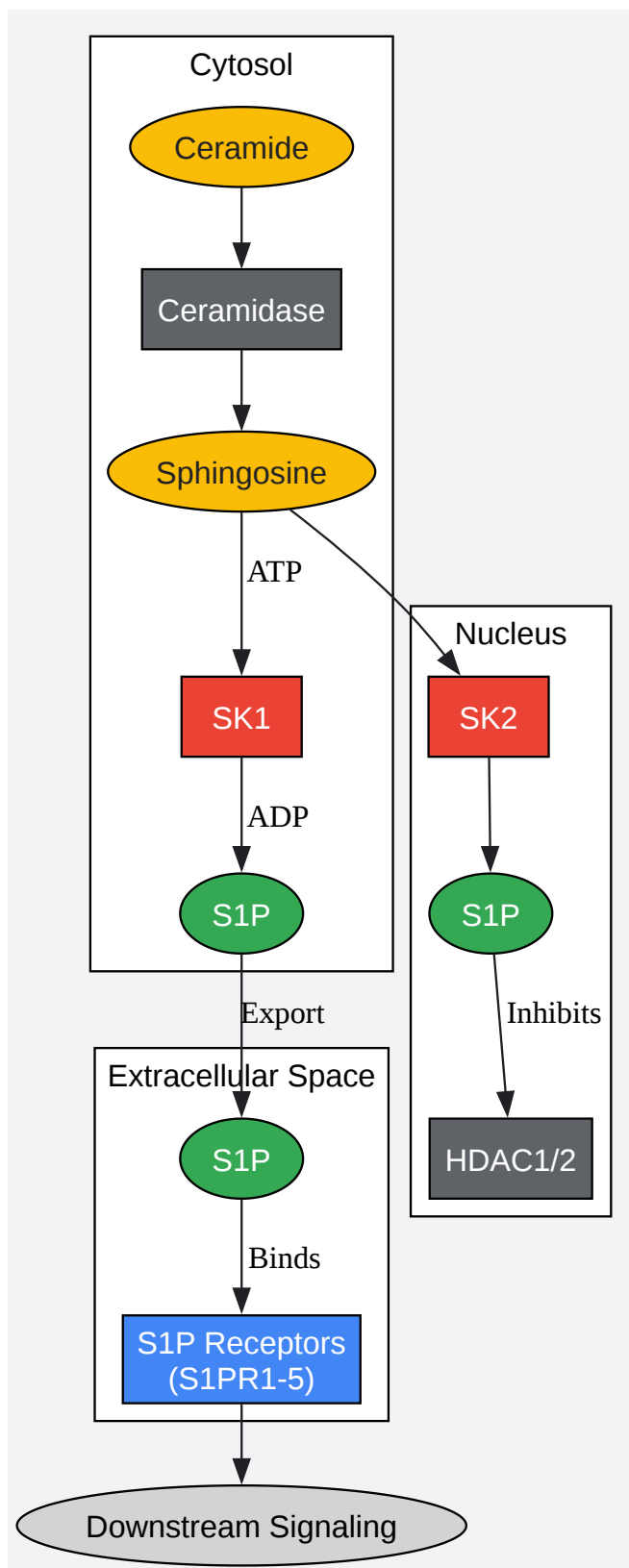
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Introduction

Sphingosine kinases (SKs or SphKs) are conserved lipid kinases that catalyze the ATP-dependent phosphorylation of sphingosine to generate the bioactive signaling lipid, sphingosine-1-phosphate (S1P)[1]. There are two main isoforms, SK1 and SK2[1]. S1P plays a critical role in a multitude of cellular processes, including cell proliferation, survival, migration, and inflammation[2][3][4]. The balance between pro-apoptotic sphingosine and pro-survival S1P, often termed the "sphingolipid rheostat," is crucial for determining cell fate. Dysregulation of sphingosine kinase activity has been implicated in numerous diseases, including cancer, making these enzymes significant therapeutic targets.

This application note provides a detailed protocol for a fluorescence-based assay to measure sphingosine kinase activity using NBD-sphingosine as a substrate. The assay relies on the differential solubility of the fluorescently labeled substrate and product. NBD-sphingosine is lipophilic and partitions into an organic solvent phase, while the phosphorylated product, NBD-sphingosine-1-phosphate, is polar and remains in the aqueous phase. The enzymatic activity is quantified by measuring the fluorescence of the NBD-sphingosine-1-phosphate in the aqueous phase.

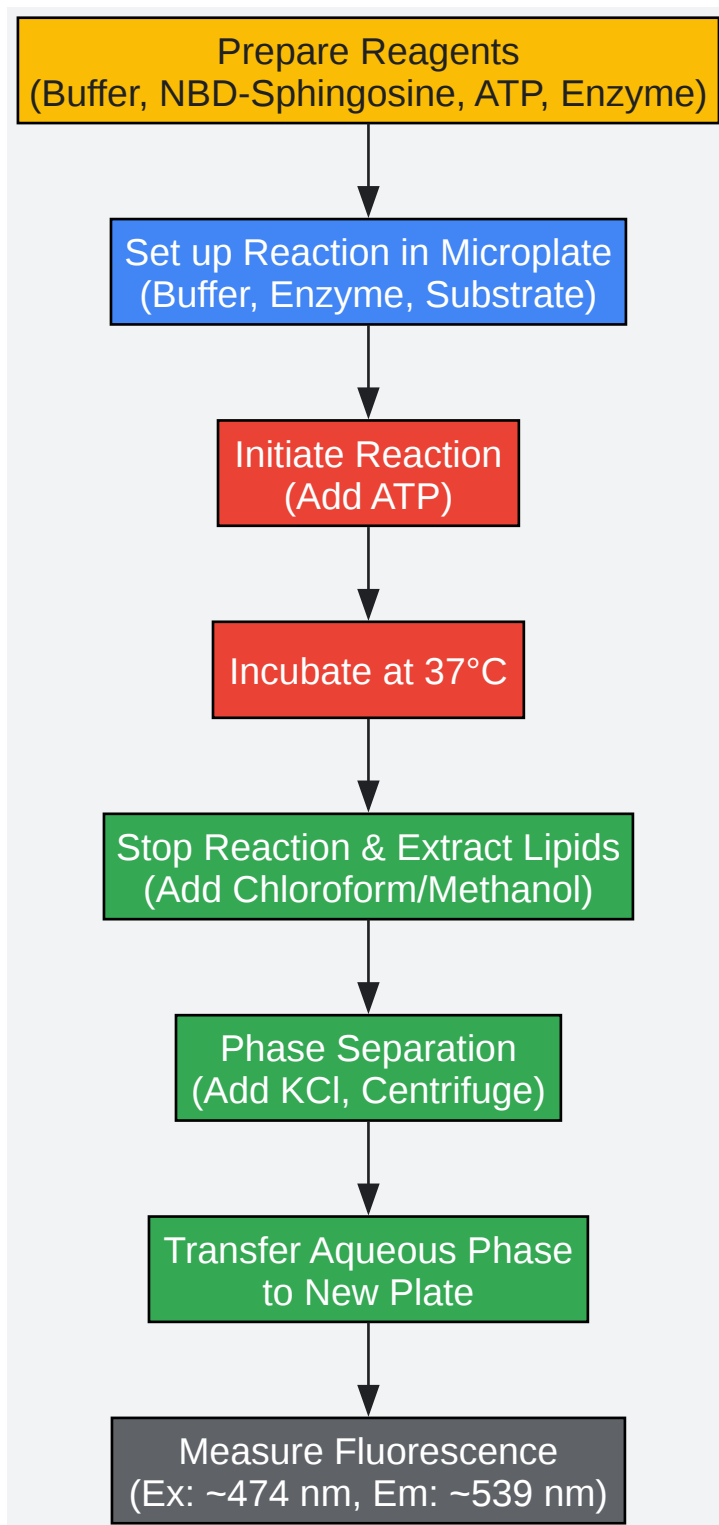
Signaling Pathway



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Caption: Overview of the Sphingosine Kinase Signaling Pathway.

Experimental Workflow



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Caption: Experimental workflow for the NBD-Sphingosine Kinase Assay.

Materials and Reagents

Reagent/Material	Recommended Supplier	Example Catalog No.
NBD-Sphingosine	Avanti Polar Lipids	810205
Sphingosine Kinase 1 (human, recombinant)	BPS Bioscience	78026
ATP	Sigma-Aldrich	A2383
Tris-HCl	Thermo Fisher Scientific	15567027
MgCl ₂	Sigma-Aldrich	M1028
Triton X-100	Sigma-Aldrich	T8787
Chloroform	Sigma-Aldrich	C2432
Methanol	Sigma-Aldrich	322415
KCl	Sigma-Aldrich	P9333
Black, clear-bottom 96-well plates	Corning	3603

Experimental Protocols

Preparation of Reagents

- Kinase Assay Buffer (5X): 150 mM Tris-HCl (pH 7.4), 750 mM NaCl, 0.25% Triton X-100. Store at 4°C.
- NBD-Sphingosine Stock Solution (1 mM): Dissolve NBD-sphingosine in ethanol. Store at -20°C, protected from light.
- Substrate Working Solution (50 µM): Dilute the NBD-sphingosine stock solution in Kinase Assay Buffer.
- ATP Stock Solution (10 mM): Dissolve ATP in water, adjust pH to 7.4, and store in aliquots at -20°C.

- Enzyme Solution: Dilute the recombinant sphingosine kinase in 1X Kinase Assay Buffer to the desired concentration. Keep on ice.

Sphingosine Kinase Reaction

- In a 96-well plate, add the components in the following order for a 50 μ L final reaction volume. Include controls such as "no enzyme" and "no ATP".
 - 10 μ L of 5X Kinase Assay Buffer
 - ddH₂O to a final volume of 50 μ L
 - 10 μ L of Enzyme Solution
 - 10 μ L of 50 μ M NBD-Sphingosine Working Solution
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 5 μ L of 10 mM ATP.
- Incubate the plate at 37°C for 30-60 minutes.

Lipid Extraction and Phase Separation

- Stop the reaction by adding 150 μ L of chloroform:methanol (2:1, v/v).
- Vortex the plate for 1 minute.
- Add 50 μ L of 1 M KCl to induce phase separation.
- Vortex the plate again for 1 minute.
- Centrifuge the plate at 1,500 x g for 10 minutes.

Fluorescence Measurement

- Carefully transfer 50 μ L of the upper aqueous phase to a new black 96-well plate.

- Measure the fluorescence using a plate reader with excitation at approximately 474 nm and emission at approximately 539 nm.

Data Presentation

Table 1: Reaction Component Concentrations

Component	Stock Concentration	Volume per Well	Final Concentration
5X Kinase Assay Buffer	5X	10 μ L	1X
Enzyme Solution	Variable	10 μ L	Variable
NBD-Sphingosine	50 μ M	10 μ L	10 μ M
ATP	10 mM	5 μ L	1 mM
ddH ₂ O	N/A	25 μ L	N/A
Total Volume	50 μ L		

Table 2: Typical Assay Parameters

Parameter	Recommended Value
Incubation Temperature	37°C
Incubation Time	30-60 minutes
Excitation Wavelength	~474 nm
Emission Wavelength	~539 nm
Enzyme Concentration	50-200 ng/well
Substrate (NBD-Sphingosine) K _m	~5-15 μ M (isoform dependent)

Troubleshooting

Issue	Potential Cause	Suggested Solution
High Background Signal	Incomplete phase separation	Ensure thorough vortexing and adequate centrifugation time/speed.
Contamination of aqueous phase with organic phase	Carefully aspirate the aqueous phase without disturbing the interface.	
Low Signal/No Activity	Inactive enzyme	Use a fresh enzyme aliquot; ensure proper storage and handling.
Suboptimal reaction conditions	Optimize ATP concentration, pH, and incubation time.	
Incorrect fluorescence settings	Verify the excitation and emission wavelengths for NBD.	
High Well-to-Well Variability	Pipetting inaccuracies	Use calibrated pipettes; prepare a master mix for common reagents.
Inconsistent incubation times	Use a multichannel pipette to start/stop reactions simultaneously.	

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References

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